Tetradeca-3,8,11-trienyl acetate
Description
Contextualization of Pheromones in Insect Chemical Communication
Insects have evolved a sophisticated system of chemical communication to navigate their environment, locate resources, avoid predators, and find mates. This communication is mediated by semiochemicals, which are signaling chemicals that carry information between organisms. A critical class of semiochemicals is pheromones, which are substances secreted by an individual that elicit a specific reaction in another individual of the same species.
Pheromones can be broadly categorized based on the behaviors they induce. These include sex pheromones that attract potential mates, aggregation pheromones that draw individuals together, alarm pheromones that signal danger, and trail-marking pheromones that guide nestmates to food sources. researchgate.net The specificity of these chemical signals, often comprising a precise blend of compounds in a particular ratio, ensures that the message is received by the intended species, preventing miscommunication in a chemically noisy environment. The study of these compounds falls under the purview of chemical ecology, a field that examines the role of chemicals in the interactions of living organisms.
Significance of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate (B1210297) as a Model Pheromone Compound
(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate has emerged as a significant model compound in pheromone research. It is the major component of the sex pheromone of the tomato leafminer, Tuta absoluta (also known in some literature as Scrobipalpuloides absoluta), a devastating pest of tomato crops worldwide. nih.govbioshieldag.com The identification and synthesis of this compound have been pivotal for several reasons.
Firstly, its well-defined structure and potent biological activity make it an excellent tool for studying the fundamental principles of insect olfaction, including how pheromones are detected by specialized receptors on the antennae and how these signals are processed in the insect brain to elicit a behavioral response. nih.gov Secondly, the urgent need to control the invasive Tuta absoluta has driven extensive research into the practical applications of its pheromone, making it a key example of how basic chemical ecology research can be translated into effective and environmentally benign pest management strategies. researchgate.netuliege.beentomoljournal.com
The specificity of the (3E,8Z,11Z) isomer is crucial. Different stereoisomers of Tetradeca-3,8,11-trienyl acetate can have vastly different or even inhibitory effects on the target insect, highlighting the remarkable precision of pheromone-receptor interactions. This makes the stereoselective synthesis of the correct isomer a significant challenge and an area of active research for organic chemists. researchgate.netresearchgate.net
Scope and Research Imperatives for this compound Studies
The study of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate encompasses a broad range of scientific disciplines, from organic chemistry to neurobiology and applied entomology. Key research imperatives include:
Elucidating Biosynthetic Pathways: Understanding how Tuta absoluta produces this specific triene acetate can open new avenues for pest control, for instance, by developing inhibitors of the biosynthetic enzymes.
Optimizing Synthetic Routes: Developing more efficient, cost-effective, and environmentally friendly methods for synthesizing the pheromone is crucial for its large-scale application in agriculture. researchgate.netresearchgate.net
Investigating Olfactory Mechanisms: Using this pheromone as a molecular probe to study the structure and function of olfactory receptors and the neural circuits underlying pheromone-guided behavior in moths. nih.gov
Developing Novel Pest Management Strategies: Improving the efficacy of pheromone-based tools such as traps for monitoring and mass trapping, and formulations for mating disruption. researchgate.netuliege.be This includes studying the optimal blend of pheromone components, release rates, and trap designs.
Assessing Non-Target Effects and Resistance: Investigating the potential for the evolution of resistance to the pheromone in pest populations and ensuring that pheromone-based strategies have minimal impact on beneficial insects and the wider ecosystem.
The following sections will explore the detailed research findings related to these imperatives, underscoring the multifaceted importance of this compound in advancing our understanding of chemical ecology.
Detailed Research Findings
The scientific literature provides a wealth of information on this compound, particularly in the context of its role as the sex pheromone of Tuta absoluta. Research has focused on its identification, synthesis, and application in pest management, with numerous studies quantifying its effects on insect behavior.
Synthesis and Stereoselectivity
| Starting Material | Key Reactions | Overall Yield | Stereochemical Purity | Reference |
|---|---|---|---|---|
| But-3-yn-1-ol | Wittig reaction, Knoevenagel condensation | 41% | High | researchgate.net |
| Hexane-1,6-diol | Wittig reaction, modified Knoevenagel condensation | 34.7% | High | researchgate.netrawdatalibrary.net |
Behavioral Bioassays
The biological activity of synthetic (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is typically confirmed through behavioral bioassays, such as wind tunnel experiments and field trapping studies. These assays are crucial for demonstrating that the synthetic compound is as effective as the natural pheromone in attracting male moths.
In wind tunnel assays, the behavior of male Tuta absoluta is observed in response to a plume of the synthetic pheromone. Researchers record various behaviors, including taking flight, upwind flight, and contact with the pheromone source. These studies have consistently shown that the synthetic (3E,8Z,11Z)-isomer is highly attractive to male moths. nih.gov
| Pheromone Source | Wind Speed | Temperature | Relative Humidity | Behavioral Response (% of males) | Reference |
|---|---|---|---|---|---|
| Synthetic (3E,8Z,11Z)-isomer | 0.25 m/s | 23 ± 2 °C | 70 ± 5% RH | Upwind flight and landing on the source | researchgate.net |
Field trapping experiments provide the ultimate test of a pheromone's effectiveness for practical applications. These studies compare the number of male moths captured in traps baited with different pheromone lures and different trap designs. The results of these experiments are essential for developing effective monitoring and mass trapping programs.
| Trap Type | Lure Loading | Location | Mean Captures/Trap/Week | Reference |
|---|---|---|---|---|
| Sticky trap | Not specified | Tomato farms, UAE | 70.44 ± 4.57 | colab.ws |
| Delta trap | Not specified | Tomato farms, UAE | 55.94 ± 4.77 | colab.ws |
| Water pan trap | Not specified | Tomato farms, UAE | 18.63 ± 1.49 | colab.ws |
| Water pan trap with Pherodis® lure | 0.5 mg | Open-field tomato crops | Effective reduction in male population | uliege.be |
| Water pan trap with TUA-Optima® lure | 0.8 mg | Open-field tomato crops | More attractive than 0.5 mg lure | uliege.be |
Structure
3D Structure
Properties
IUPAC Name |
tetradeca-3,8,11-trienyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5,7-8,12-13H,3,6,9-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPJPNQEVWTZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCCCC=CCCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Functions and Ecological Impact
Identification as a Sex Pheromone Component in Lepidoptera
(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate (B1210297) is a significant chemical compound that functions as a sex pheromone for several species within the order Lepidoptera. nih.gov Sex pheromones are chemical signals released by an organism, typically the female, to attract a mate of the same species, often over long distances. uliege.bephytojournal.com These pheromones are usually a blend of two or more compounds that elicit not only long-range attraction in males but also courtship behaviors. uliege.be The specificity of these chemical blends plays a crucial role in the reproductive isolation of different moth species. researchgate.net
(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate has been identified as the major component of the sex pheromone of the tomato leafminer, Tuta absoluta (also known as Phthorimaea absoluta), a devastating pest of tomato crops worldwide. uliege.beucr.ac.crecomanbiotech.com This compound constitutes approximately 90% of the volatile material found in the sex glands of calling females. uliege.be The remaining 10% is a minor component, (3E,8Z)-3,8-tetradecadien-1-yl acetate. uliege.besedq.es
Similarly, (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate is the primary sex attractant for Scrobipalpuloides absoluta, another significant tomato pest. pherobase.comnih.gov Research has confirmed its high attractiveness to males of this species. nih.gov
Table 1: Pheromone Composition in Tuta absoluta
| Component | Chemical Name | Percentage in Gland Extract |
|---|---|---|
| Major Component | (3E,8Z,11Z)-3,8,11-tetradecatrien-1-yl acetate | ~90% uliege.be |
The identification of natural pheromones in Lepidoptera involves a combination of sophisticated analytical techniques. A common approach begins with the extraction of the pheromone from the female's sex pheromone glands. mdpi.com
Key methodologies include:
Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique is pivotal for distinguishing biologically active compounds from other substances within a crude gland extract. researchgate.netmdpi.com The extract is separated by gas chromatography, and the effluent is simultaneously passed to a detector and over a male moth's antenna. Electrical signals from the antenna indicate which compounds elicit a response. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Once active compounds are identified by GC-EAD, GC-MS is used to determine their chemical structures. researchgate.netmdpi.com This method provides detailed information about the molecular weight and fragmentation pattern of the compounds, allowing for their precise identification. researchgate.net
Derivatization: To determine the exact position of double bonds in unsaturated molecules like tetradeca-3,8,11-trienyl acetate, chemical derivatization techniques are employed. For instance, reaction with dimethyl disulfide (DMDS) followed by GC-MS analysis helps to pinpoint the locations of the double bonds. pherobase.com A novel strategy involving the random reduction of double bonds followed by methylthiolation of the resulting products has also been successfully used. nih.govresearchgate.net
Studies have quantified the amount of (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate produced by individual female moths. Analysis of the sex pheromone glands of Scrobipalpuloides absoluta revealed that each female gland contains approximately 1 to 5 nanograms of this major pheromone component. nih.govresearchgate.net Research on Tuta absoluta has shown that younger females tend to produce a higher amount of the major pheromone component compared to females older than 11 days, indicating that pheromone production can vary with age. researchgate.net
Behavioral Ecology of Pheromone-Mediated Interactions
The release of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate by female moths triggers a specific set of behaviors in conspecific males, which are crucial for successful mating.
Upon detecting the pheromone, male moths exhibit a characteristic upwind flight pattern to locate the source. uliege.benih.gov The response of male Tuta absoluta and Scrobipalpuloides absoluta to the pheromone is highly specific and often restricted to a particular time of day, typically in the early morning when females engage in "calling" behavior. nih.govresearchgate.netmdpi.com
Wind tunnel bioassays have demonstrated that synthetic (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate is highly attractive to males. nih.govresearchgate.net In field experiments, traps baited with the synthetic major component of the Tuta absoluta pheromone caught significantly more males than traps baited with virgin females, highlighting its potent attractive power. researchgate.net The presence of the pheromone can modulate pre-flight behaviors, such as thermoregulatory shivering, causing males to take flight sooner and in the direction of the pheromone source. nih.gov
The precise blend of pheromone components is often critical for eliciting a full behavioral response in male moths. While the major component, (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate, is highly attractive on its own, the presence of other isomers and related compounds can either enhance or inhibit the male response. uliege.bemdpi.com
For Tuta absoluta, while wind-tunnel experiments suggested the importance of both the major and minor pheromone components, field studies have shown that males are not particularly sensitive to the absence of the minor component, (3E,8Z)-3,8-tetradecadien-1-yl acetate, in pheromone traps. uliege.beresearchgate.net This suggests that for monitoring purposes, lures containing only the synthetic major component can be effective. uliege.be
In some lepidopteran species, compounds that are part of another species' pheromone blend can act as antagonists or inhibitors, preventing cross-attraction and reinforcing reproductive isolation. mdpi.comnih.gov For example, in some moth species, adding certain alcohols to the acetate pheromone blend can drastically reduce trap catches. lu.se The specific ratio of isomers in a blend can also be crucial; field tests with one moth species showed that the highest catches were achieved with a specific ratio of E:Z acetate isomers. lu.se
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate | TDTA |
| (3E,8Z)-3,8-Tetradecadien-1-yl acetate | TDDA |
| (Z)-11-Tetradecenyl acetate | Z11-14:Ac |
| (Z)-11-Tetradecenyl alcohol | Z11-14:OH |
| (E)-11-Tetradecenyl acetate | E11-14:OAc |
| (Z)-9-Hexadecenal | Z9-16:Ald |
| (Z)-11-Hexadecenal | Z11-16:Ald |
| (Z)-9-Tetradecenal | Z9-14:Ald |
| (Z)-11-Hexadecenol | Z11-16:OH |
| (Z)-9-Hexadecenol | Z9-16:OH |
| (Z)-9-Hexadecenyl acetate | Z9-16:Ac |
| Bombykol | (10E,12Z)-hexadeca-10,12-dien-1-ol |
Temporal Dynamics of Pheromone Emission and Male Response
The release of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate by female Tuta absoluta and the subsequent response of the males are governed by distinct temporal patterns, which are critical for successful mating.
Research indicates that female age is a key factor influencing pheromone production. Younger females, particularly those between one and four days old, produce the highest quantities of the pheromone components. nih.gov The peak of pheromone production is maintained for about the first ten days after emergence and then declines rapidly. nih.gov This age-dependent production likely ensures maximum reproductive success during the early adult stage. nih.gov While the age of the female significantly impacts the amount of pheromone produced, studies have found no clear difference in the quantity of pheromone released by females during the two hours before and after the scotophase (the dark period of a light-dark cycle). nih.govnih.govresearchgate.net
The presence of a host plant, such as a tomato plant, also influences pheromone emission. Both virgin and mated females produce higher amounts of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate when they are in physical and olfactory contact with the host plant. nih.govnih.govresearchgate.net This suggests that cues from the host plant stimulate pheromone production, potentially as a mechanism to synchronize mating with the presence of a suitable environment for oviposition and larval development. nih.gov
Male Tuta absoluta exhibit a corresponding temporal pattern in their response to the pheromone. Their mating behavior, including long-range location of females, is most active during the early morning hours, which coincides with the period of female "calling" or pheromone release. cabidigitallibrary.orgtsusinvasives.org Electrophysiological studies have shown that male antennae are highly sensitive to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate. nih.govresearchgate.net Interestingly, repeated exposure to the pheromone at certain intervals can lead to a sensitization effect, where the male antennae become more responsive to the stimulus. nih.govresearchgate.net
| Factor | Influence on Pheromone Emission/Response | Research Findings |
| Female Age | Pheromone production is highest in young females (1-4 days old) and declines after 10 days. nih.gov | This strategy likely maximizes the chances of successful reproduction early in the female's adult life. nih.gov |
| Diel Cycle | No significant variation in pheromone production by females in the hours immediately surrounding the scotophase. nih.govnih.govresearchgate.net | Male response is highest in the early morning, coinciding with female calling behavior. cabidigitallibrary.orgtsusinvasives.org |
| Host Plant | Presence of a host plant enhances pheromone production in both virgin and mated females. nih.govnih.govresearchgate.net | This indicates a link between the availability of a suitable oviposition site and mating signals. nih.gov |
| Male Response | Male antennae show a strong electrophysiological response to the pheromone. nih.govresearchgate.net | Repeated exposure can lead to sensitization, increasing the male's responsiveness. nih.govresearchgate.net |
Interspecific and Intraspecific Communication Dynamics
(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is the primary, but not sole, component of the Tuta absoluta sex pheromone. It constitutes approximately 90% of the pheromone blend, with the minor component being (3E, 8Z)-3,8-tetradecadien-l-yl acetate (TDDA). uliege.beresearchgate.net While (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a powerful attractant on its own, research has shown that the natural mixture of the two components is more effective at eliciting both long-range attraction and short-range courtship behaviors in males. uliege.be
The specificity of this pheromone is a key aspect of its role in intraspecific communication. It ensures that only male Tuta absoluta are attracted, preventing unproductive mating attempts with other species. hortidaily.com This species-specificity is a significant advantage in the development of pheromone-based pest management strategies, as it minimizes the impact on non-target and beneficial insects. hortidaily.com
The reproductive biology of Tuta absoluta adds complexity to the communication dynamics. Males are polygynous, meaning they can mate multiple times, and females are polyandrous, also mating with several males. uliege.beresearchgate.net This promiscuous mating behavior has significant implications for the effectiveness of pheromone-based control methods like mass trapping and mating disruption. uliege.be Furthermore, some populations of Tuta absoluta have been observed to reproduce parthenogenetically, where females can produce offspring without mating. researchgate.netnih.gov This ability can further complicate control efforts that rely solely on disrupting sexual communication. researchgate.netnih.gov
An intriguing aspect of the communication dynamics is the discovery that female Tuta absoluta can detect their own pheromone, a phenomenon known as autodetection. nih.govresearchgate.net The precise function of this ability is still under investigation but could play a role in regulating pheromone release or other behaviors.
From an ecological perspective, the primary impact of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is its central role in the life cycle of a major agricultural pest. The potent attractive nature of this compound has been harnessed for the development of tools to monitor and control Tuta absoluta populations. hortidaily.comkoppert.com These include traps baited with synthetic versions of the pheromone for early detection and mass trapping of male moths, as well as mating disruption techniques that saturate an area with the pheromone to confuse males and prevent them from locating females. uliege.behortidaily.com
| Communication Aspect | Description | Significance |
| Pheromone Composition | (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is the major component (90%), with (3E, 8Z)-3,8-tetradecadien-l-yl acetate as the minor component. uliege.beresearchgate.net | The full blend is more effective for both long-range attraction and courtship. uliege.be |
| Species Specificity | The pheromone is highly specific to Tuta absoluta. hortidaily.com | Allows for targeted pest management without harming beneficial insects. hortidaily.com |
| Mating Behavior | Males are polygynous, and females are polyandrous. uliege.beresearchgate.net | Complicates the effectiveness of pheromone-based control strategies. uliege.be |
| Parthenogenesis | Some populations exhibit asexual reproduction. researchgate.netnih.gov | Reduces the reliance on mating for population growth, impacting control measures. researchgate.netnih.gov |
| Female Autodetection | Females can detect their own pheromone. nih.govresearchgate.net | The function is not fully understood but may be related to self-regulation of pheromone release. |
Advanced Synthetic Methodologies and Stereochemical Control
Overview of Synthetic Strategies for Polyunsaturated Acetates
The synthesis of polyunsaturated acetates, a class of compounds that includes many insect pheromones, often involves the strategic construction of carbon-carbon double bonds with specific (E) or (Z) geometry. researchgate.netnih.gov Key to these syntheses is the selection of reactions that afford high stereochemical purity, as the biological activity of pheromones is often dependent on a precise isomeric ratio. researchgate.netjst.go.jp Common strategies involve the coupling of smaller, functionalized building blocks, a convergent approach that allows for flexibility and efficiency. researchgate.netrawdatalibrary.net
Historically, methods like the Wittig reaction and the reduction of alkynes have been mainstays in pheromone synthesis. nih.govalfa-chemistry.com More recently, transition-metal-catalyzed cross-coupling reactions, such as those mediated by iron, have emerged as powerful and more environmentally benign alternatives for forming key carbon-carbon bonds. nih.gov These modern methods often offer higher efficiency and can be more amenable to large-scale production. nih.gov The final step in many of these syntheses is an acetylation reaction to introduce the acetate (B1210297) functional group. researchgate.net
Stereoselective Formation of Double Bonds
The precise stereochemistry of the double bonds in Tetradeca-3,8,11-trienyl acetate is critical for its function as a sex pheromone. biohometech.comnih.gov Consequently, the development and application of stereoselective reactions are central to its synthesis. Chemists have a variety of methods at their disposal to control the geometry of the newly formed double bonds, ensuring the final product has the desired biological activity. rsc.orgthieme-connect.com
The Wittig reaction is a cornerstone of alkene synthesis and is particularly valuable for the stereoselective formation of (Z)-alkenes, a common feature in insect pheromones. tandfonline.comorganic-chemistry.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed, as they react under conditions that favor the formation of the cis-isomer with high selectivity. organic-chemistry.orgwikipedia.org
In the context of this compound synthesis, a Wittig reaction can be used to create the (8Z) double bond. researchgate.netrawdatalibrary.net This is achieved by reacting an appropriate phosphonium (B103445) ylide with a suitable aldehyde fragment. The choice of solvent and base is crucial for maximizing the (Z)-selectivity of the reaction. tandfonline.com While highly effective, a notable drawback of the Wittig reaction is the production of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes complicate purification. researchgate.net
The versatility and reliability of the Wittig reaction have made it a widely adopted method in the synthesis of numerous lepidopteran pheromones containing (Z)-olefins. nih.govtandfonline.com
For the stereoselective synthesis of (E)-alkenes, a modified Knoevenagel condensation offers an effective approach. researchgate.netrawdatalibrary.net This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, followed by decarboxylation. To favor the formation of the (E)-isomer, specific reaction conditions and reagents are employed.
In the synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, a modified Knoevenagel condensation has been successfully utilized to construct the (3E)-double bond. researchgate.netrawdatalibrary.net This method provides high stereochemical purity for the trans-configured double bond. The ability to selectively generate either (E) or (Z) isomers by choosing the appropriate synthetic methodology is a powerful tool in the synthesis of complex polyunsaturated molecules like insect pheromones.
An alternative and powerful method for the stereoselective synthesis of (Z)-alkenes is the reduction of internal alkynes. While traditional methods like Lindlar hydrogenation are effective, they can sometimes suffer from over-reduction or isomerization. nih.govyoutube.com A more recent and highly stereospecific method involves the use of low-valent titanium reagents. rsc.orgrsc.org
Specifically, titanium(II) species, generated in situ, can mediate the clean and efficient reduction of alkynes to the corresponding (Z)-alkenes. rsc.orgrsc.org This methodology has been successfully applied to the synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, where it was used for the key reduction steps to form the (Z)-double bonds. rsc.orgrsc.orgresearchgate.net An important advantage of this method is the negligible occurrence of over-reduction to the alkane or isomerization of the double bond. researchgate.net This high degree of selectivity makes titanium(II)-mediated alkyne reduction a valuable tool for the synthesis of stereochemically pure polyunsaturated pheromones.
Convergence and Efficiency in Synthetic Routes
Modern synthetic strategies for complex molecules like this compound prioritize convergence and efficiency. researchgate.netrawdatalibrary.net A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the later stages. This approach offers several advantages over a linear synthesis, where the molecule is built step-by-step in a single sequence.
Industrial-Scale Production Considerations and Process Optimization
The successful application of pheromones in agriculture for pest control relies on their availability in large quantities at a reasonable cost. nih.govnih.gov Therefore, the transition from a laboratory-scale synthesis to an industrial-scale production process requires careful consideration and optimization. Key factors include the cost and availability of starting materials, the efficiency and safety of the chemical reactions, the ease of purification, and the minimization of waste. nih.govusda.gov
Process optimization often involves fine-tuning reaction conditions, such as temperature, pressure, catalyst loading, and reaction time, to maximize yield and purity while minimizing costs and waste. alfa-chemistry.commecs-press.org The development of catalytic processes, for instance using iron-based catalysts for cross-coupling reactions, is particularly attractive for industrial applications due to the low cost and low toxicity of the metal. nih.gov The efficient removal of byproducts, such as triphenylphosphine oxide from the Wittig reaction, is another important consideration for streamlining the production process. researchgate.net Ultimately, the goal is to develop a robust, reliable, and economically viable process for the large-scale synthesis of the pheromone. nih.govsemanticscholar.org
Synthesis of Stereoisomers and Analogs for Structure-Activity Relationship Studies
The synthesis of stereoisomers and structural analogs of this compound is fundamental to conducting structure-activity relationship (SAR) studies. These investigations aim to determine which parts of the molecule, including the geometry of its double bonds and the presence of the acetate group, are essential for its biological activity. By creating variations of the natural pheromone and observing the corresponding changes in biological response, researchers can pinpoint the key structural motifs required for eliciting a specific behavior, such as attracting male moths. nih.gov
A key target in these synthetic efforts is the primary component of the tomato leafminer (Tuta absoluta) sex pheromone, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate. researchgate.net Efficient synthetic routes have been developed to produce this specific isomer in high stereochemical purity. For instance, one concise synthesis achieves the desired stereochemistry through a Wittig reaction to establish the 8Z double bond and a modified Knoevenagel condensation for the 3E double bond. researchgate.net
In addition to the main (3E,8Z,11Z) isomer, other stereoisomers and analogs have been synthesized to probe the structural requirements for activity. The synthesis of the (3Z,8Z,11Z)-isomer has been reported, utilizing stereoselective reduction methods to control the geometry of the double bonds. researchgate.net Furthermore, a key analog, (3E,8Z)-tetradeca-3,8-dienyl acetate, which is a minor component of the natural pheromone blend, has also been synthesized. researchgate.net Comparing the biological activity of the triene, its diene analog, and various stereoisomers allows scientists to understand the relative importance of each double bond and its configuration. This systematic approach of synthesizing and testing analogs is a cornerstone of SAR studies, providing insights that are critical for developing effective and highly specific pest management tools. nih.gov
Table 1: Synthesis of Stereoisomers and Analogs of this compound
| Compound | Key Synthetic Steps | Purpose of Synthesis |
| (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate | Wittig reaction (for 8Z bond), Modified Knoevenagel condensation (for 3E bond) | Production of the major, biologically active pheromone component. researchgate.net |
| (3Z,8Z,11Z)-tetradeca-3,8,11-trienyl acetate | Stereoselective reduction of an alkyne precursor. | To study the importance of the C3 double bond geometry for biological activity. researchgate.net |
| (3E,8Z)-tetradeca-3,8-dienyl acetate | Similar strategies, starting from different precursors. | To evaluate the contribution of the C11 double bond to the overall activity. researchgate.net |
Chemical Reactivity of the Triene System in Synthetic Contexts
The triene system, with its three carbon-carbon double bonds, is the most reactive part of the this compound molecule. Understanding its reactivity is crucial for both its synthesis and its stability under various conditions.
Controlled Hydrogenation and Reduction Reactions
Controlled reduction is a key tool in both the synthesis and analysis of this compound. In synthetic applications, alkynes are often used as precursors to the Z-double bonds. Stereoselective reduction of an alkyne using methods like titanium(II)-based reduction can yield the desired Z-alkene with high fidelity, preventing under- or over-reduction which would lead to impurities. researchgate.net
For analytical purposes, reduction is used to determine the location of the double bonds in the carbon chain. A strategy involving the random reduction of the double bonds, followed by further chemical modification (e.g., methylthiolation), was instrumental in the original structure elucidation of the pheromone. nih.gov This process creates a mixture of saturated and partially saturated compounds whose structures can be more easily identified, allowing researchers to piece together the original positions of the double bonds. nih.gov
Oxidation Reactions and Selective Epoxidation
The three double bonds in the triene system are susceptible to oxidation. While specific studies on the selective epoxidation of this compound are not widely reported in the literature, the general reactivity of polyunsaturated systems suggests that it would react with common oxidizing agents like peroxy acids (e.g., m-CPBA).
Given that the double bonds at positions 3, 8, and 11 are non-conjugated, achieving selective epoxidation at a single site would be a significant synthetic challenge. The electronic environment of the C8 and C11 double bonds is very similar, making it difficult to differentiate between them chemically. The C3 double bond is in a slightly different environment due to its proximity to the acetate group, which might offer a small degree of selectivity. However, a mixture of mono-epoxides (and di- and tri-epoxides) would be the likely outcome of a typical epoxidation reaction. Achieving high regioselectivity would likely require a more advanced, substrate-controlled, or enzyme-catalyzed approach.
Substitution Reactions Involving the Acetate Group
The acetate group is typically installed at the end of the synthetic sequence. This is achieved through a standard esterification reaction, specifically an acetylation of the corresponding alcohol, (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol. Common reagents for this transformation include acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base. researchgate.net
The acetate group itself can undergo substitution reactions. The most common of these is hydrolysis, a reaction where water cleaves the ester bond to return the alcohol and acetic acid. This reaction can occur under either acidic or basic conditions and is a primary degradation pathway for acetate-containing pheromones. Another potential substitution is transesterification, where the acetyl group is exchanged for a different acyl group by reacting the acetate with another ester in the presence of a catalyst. These reactions highlight the chemical lability of the acetate functional group in relevant contexts.
Table 2: Chemical Reactivity Summary
| Reaction Type | Reagents/Conditions | Relevance to this compound |
| Hydrogenation/Reduction | Titanium(II) complexes, Random reduction conditions | Key for stereospecific synthesis from alkyne precursors and for structural analysis. researchgate.netnih.gov |
| Oxidation/Epoxidation | Peroxy acids (e.g., m-CPBA) | The triene system is susceptible to oxidation, though selective epoxidation is challenging due to multiple, non-conjugated double bonds. |
| Substitution (at Acetate) | H₂O (acid/base catalyst) for hydrolysis; Acetic anhydride for formation | The acetate group can be hydrolyzed, leading to inactivation. Acetylation of the parent alcohol is the final step of synthesis. researchgate.net |
Molecular Mechanisms of Pheromone Perception and Bioactivity
Electroantennography (EAG) Studies and Olfactory Receptor Responses
Electroantennography (EAG) is a technique used to measure the total electrical output of the antenna in response to an olfactory stimulus. In studies involving Tuta absoluta and Scrobipalpuloides absoluta, EAG has been instrumental in confirming that the antennae of male moths are highly sensitive to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate (B1210297). nih.govnih.gov These studies demonstrate a significant depolarization of the antennal neurons upon exposure to this specific compound, indicating its role as a key olfactory stimulant.
Recent genomic studies on Tuta absoluta have provided a deeper understanding of the molecular basis for this response. A 2024 genome-wide analysis identified 58 odorant receptor (OR) genes in this species. nih.gov Phylogenetic analysis of these receptors revealed that six specific ORs—TabsOR4, TabsOR7, TabsOR8, TabsOR17, TabsOR26a, and TabsOR26b—are clustered within the clade of sex pheromone receptors found in other lepidopteran species. nih.gov This strongly suggests that one or more of these receptors are specifically tuned to detect (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate. The expression of these receptors in the olfactory sensory neurons (OSNs) housed within the male moth's antennal sensilla is a critical first step in pheromone perception. nih.gov
Interestingly, research has also shown that the antennae of the zoophytophagous predator Nesidiocoris tenuis and even females of the invasive tomato pest Phthorimaea absoluta can detect analogous pheromone components. nih.gov This suggests the presence of chemoreceptors that are broadly tuned to detect certain esters and alcohols, highlighting a degree of overlap in the chemical ecology of different insect species within the same habitat. nih.gov
**Table 1: Putative Sex Pheromone Receptors in *Tuta absoluta***
| Receptor Name | Evidence |
|---|---|
| TabsOR4 | Phylogenetic clustering with other lepidopteran sex pheromone receptors. nih.gov |
| TabsOR7 | Phylogenetic clustering with other lepidopteran sex pheromone receptors. nih.gov |
| TabsOR8 | Phylogenetic clustering with other lepidopteran sex pheromone receptors. nih.gov |
| TabsOR17 | Phylogenetic clustering with other lepidopteran sex pheromone receptors. nih.gov |
| TabsOR26a | Phylogenetic clustering with other lepidopteran sex pheromone receptors. nih.gov |
| TabsOR26b | Phylogenetic clustering with other lepidopteran sex pheromone receptors. nih.gov |
Cellular and Subcellular Mechanisms of Pheromone Binding
The perception of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate at the cellular level begins when the airborne pheromone molecule enters the aqueous lymph surrounding the dendrites of the OSNs within the antennal sensilla. nih.gov Due to the hydrophobic nature of the pheromone, this process is facilitated by pheromone-binding proteins (PBPs). nih.govmdpi.com These small, soluble proteins are abundant in the sensillar lymph and are thought to bind to the pheromone molecules, solubilizing them and transporting them to the olfactory receptors located on the dendritic membrane of the OSNs. nih.gov
While specific PBPs for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate in Tuta absoluta have not yet been functionally characterized in detail, genome-wide studies have identified a number of odorant-binding protein (OBP) genes in this species. mdpi.com It is highly probable that a subset of these OBPs acts as the primary carriers for the sex pheromone components. The binding of the pheromone to the PBP may induce a conformational change in the protein, which could be crucial for the subsequent interaction with the olfactory receptor.
Neurophysiological Responses to (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate
The binding of the pheromone-PBP complex to a specific olfactory receptor on the OSN dendritic membrane triggers a cascade of intracellular events that results in the generation of an action potential. This electrical signal is the fundamental unit of information in the nervous system. The OSNs tuned to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate exhibit a high degree of sensitivity and specificity, firing action potentials in response to even minute concentrations of this compound. nih.gov
These signals are then transmitted along the axons of the OSNs from the antennae to the primary olfactory center of the insect brain, the antennal lobe. Within the antennal lobe, the axons of OSNs expressing the same olfactory receptor converge onto distinct spherical structures called glomeruli. The specific pattern of glomerular activation in the antennal lobe in response to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate and its minor components creates a specific "odor map" that is then processed by higher brain centers to elicit a behavioral response, such as upwind flight towards the pheromone source. nih.gov
Receptor Interaction Dynamics and Ligand Specificity
The high degree of specificity in pheromone perception is largely determined by the precise molecular interactions between the pheromone and its receptor. The three-dimensional structure of the receptor's binding pocket, dictated by its amino acid sequence, creates a chemical environment that is complementary to the shape, size, and functional groups of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.
Studies on other moth species, such as Helicoverpa armigera and Helicoverpa assulta, have demonstrated that even minor changes in the amino acid sequence of a pheromone receptor can dramatically shift its ligand specificity. nih.gov For instance, mutations at just two key amino acid positions were found to be responsible for the differential tuning of a pheromone receptor to either (Z)-9-tetradecenal or (Z)-9-hexadecenal in these closely related species. nih.gov This highlights the critical role of specific amino acid residues in the transmembrane domains of the receptor in determining which pheromone components it will bind to. It is highly likely that similar principles of receptor-ligand interaction govern the specific recognition of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate by its cognate receptor in Tuta absoluta.
Structure-Activity Relationship (SAR) Studies for Olfactory Recognition
Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. In the context of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, SAR studies are crucial for understanding which structural features of the molecule are essential for its recognition by the male moth's olfactory system.
The sex pheromone of Tuta absoluta is a blend of two components: the major component, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, and a minor component, (3E,8Z)-tetradeca-3,8-dienyl acetate. uliege.beharmonyecotech.com Field trapping experiments have shown that the major component alone is highly attractive to male moths. researchgate.net However, wind tunnel bioassays have indicated that the presence of the minor component in the correct ratio can enhance the behavioral response, suggesting a synergistic effect. uliege.be
This indicates that the presence and specific geometry of the three double bonds at the 3, 8, and 11 positions, as well as the acetate functional group, are critical for optimal biological activity. Any alteration to these features, such as changing the geometry of the double bonds (e.g., from Z to E) or modifying the acetate group, would likely result in a significant loss of activity. A patent for the use of these compounds as moth attractants also describes several related tetradecadienyl and tetradecatrienyl acetates, suggesting that variations in the number and position of the double bonds can have a profound impact on their attractiveness to the target pest. google.com
Applications in Integrated Pest Management Ipm Strategies
Pheromone-Based Monitoring Systems for Pest Populations
The primary application of synthetic (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate (B1210297) is in monitoring systems to detect the presence and fluctuation of pest populations. novagrica.comhortag.com.au These systems are a fundamental tool in IPM, allowing growers to make informed decisions about the timing and necessity of control interventions. By providing early warnings of pest activity, monitoring helps prevent population outbreaks and reduces the need for prophylactic insecticide applications. novagrica.com
The effectiveness of monitoring is highly dependent on the design of the trap and the lure used. For pests like the Carob Moth, pheromone lures containing (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate are typically placed inside specially designed traps. hortag.com.auchemtica.com
Common trap designs used in conjunction with this pheromone include:
Delta Traps: These are triangular traps, often made of plastic or waterproof cardboard, with a sticky insert on the bottom panel. hortag.com.auevergreengrowers.com A pheromone lure, such as a rubber septum impregnated with the synthetic acetate, is placed in the center of the sticky surface. hortag.com.auevergreengrowers.comiscatechnologies.com
Water Pan Traps: These traps consist of a basin of water, often with a small amount of detergent to break the surface tension, with the pheromone lure suspended just above it. Moths attracted by the pheromone fall into the water and are captured.
Research has focused on optimizing trap placement and density. For the Carob Moth, a general recommendation is to use at least two traps per hectare, positioned approximately 1.8 to 2 meters above the ground on an outside limb of a tree. hortag.com.auchempac.net Efficacy studies for mass trapping the Carob Moth in Tunisia compared Delta and water traps, finding that a density of 12 Delta traps per hectare significantly reduced damage on pomegranate fruits. researchgate.net
Table 1: Comparative Efficacy of Trap Designs for Carob Moth (E. ceratoniae) Control
| Trap Type | Density (traps/ha) | Crop | Efficacy | Reference |
| Delta Trap | 12 | Pomegranate | 77.43% reduction in fruit damage | researchgate.net |
| Water Trap | 10 | Date Palm | Not efficient in limiting fruit loss | researchgate.net |
| Delta Trap | 10 | Pomegranate / Date Palm | Less effective than higher density | researchgate.net |
Environmental Factors Influencing Trapping Efficacy
The performance of pheromone traps can be significantly affected by various environmental conditions. Factors such as temperature, wind, and even the topography of the orchard can influence the dispersal of the pheromone plume and, consequently, the number of moths captured.
Wind: Wind direction and speed are critical for dispersing the pheromone. Traps should be placed to allow for free diffusion of the attractant. chempac.net
Topography: In sloped orchards, it is recommended to place traps about two-thirds of the way up the slope, as the pheromone, being heavier than air, will tend to drift downwards. chempac.net
Lure Longevity: The release rate of the pheromone from the dispenser is temperature-dependent and degrades over time under harsh field conditions. researchgate.netpsu.edu Lures for the Carob Moth typically have a field life of 30 days or 6-8 weeks, after which they need to be replaced to maintain trap efficacy. hortag.com.auevergreengrowers.comiscatechnologies.com
Mating Disruption Techniques Utilizing Synthetic Pheromone
Mating disruption is a proactive control method that permeates the atmosphere of a crop with a high concentration of synthetic pheromone, including (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate. openagrar.de This saturation of the air makes it difficult or impossible for male moths to locate calling females, thereby disrupting the mating cycle and suppressing pest populations. nih.govpacificbiocontrol.com This technique has been successfully developed for numerous moth species. researchgate.net
Studies on the Carob Moth have demonstrated that deploying dispensers releasing a pheromone analog can significantly reduce male moth catches in female-baited traps by up to 100% compared to untreated control fields. researchgate.netpsu.edu This reduction in mating directly translates to lower crop damage, particularly when pest populations are not overwhelmingly high. researchgate.netresearchgate.net For the Tomato Leafminer, mating disruption has also proven effective in greenhouse trials, successfully reducing pest populations and damage to leaves and fruits. researchgate.net
Mass Trapping Applications for Population Control
Mass trapping is another control strategy that utilizes the attractive power of (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate. Unlike monitoring, which uses a few traps to gauge population levels, mass trapping involves deploying a high density of traps to capture and remove a significant portion of the male moth population from the environment. researchgate.net
Integration of Pheromone Technology into Broader IPM Programs
Pheromone-based technologies using (3E,8Z,11Z)-Tetradeca-3,8,11-trienyl acetate are most effective when used as part of a comprehensive IPM program. suterra.com These technologies are compatible with virtually all other IPM tools and offer a non-toxic, species-specific control method that does not harm beneficial insects. suterra.com
An integrated approach might involve:
Monitoring: Using pheromone traps to determine pest presence and flight periods. hortag.com.au
Mating Disruption: Deploying dispensers at the beginning of the season to suppress mating. researchgate.netpsu.edu
Cultural Controls: Implementing practices like early harvesting and removal of infested, dropped fruit to reduce pest reservoirs. evergreengrowers.com
Biological Control: Releasing natural enemies, such as Trichogramma wasps, which parasitize moth eggs. researchgate.net
Targeted Insecticides: Applying insecticides only when monitoring indicates that pest populations have exceeded economic thresholds, potentially using bio-insecticides in combination with pheromone techniques. researchgate.net
This multi-faceted approach helps to manage pests effectively, reduce reliance on chemical sprays, and combat the development of insecticide resistance. suterra.com
Development of Pheromone Delivery Systems
The successful application of mating disruption and trapping relies on the development of effective pheromone delivery systems, often called dispensers. openagrar.denovagrica.com These dispensers are designed to release the synthetic pheromone in a controlled and prolonged manner. novagrica.comnih.gov
Common dispenser types include:
Rubber Septa: Small rubber plugs impregnated with the pheromone, commonly used as lures in traps. hortag.com.auiscatechnologies.com They offer a field life of several weeks. iscatechnologies.com
Polyethylene (B3416737) Tubes/Vials: These dispensers, such as the ISOMATE products, consist of sealed polyethylene tubes or vials containing the liquid pheromone, which is released slowly through the porous plastic. novagrica.compacificbiocontrol.comnih.gov
Hollow Fibers: These systems involve loading the pheromone into fine, hollow fibers which are then deployed in the field. researchgate.netpsu.edu
Polymeric Matrices and Gels: Advanced research focuses on developing new types of dispensers using polymers, biopolymers, and organogels for improved control over release rates and longer field duration. novagrica.com
The ideal dispenser provides a consistent (zero-order) release rate over the entire flight period of the target pest, ensuring season-long protection. nih.govnih.gov Innovations in materials science continue to improve the efficiency and longevity of these crucial IPM tools. novagrica.comsemanticscholar.org
Biosynthetic Pathways and Genetic Basis
Proposed Biosynthetic Routes to Tetradeca-3,8,11-trienyl Acetate (B1210297)
The biosynthesis of tetradeca-3,8,11-trienyl acetate in Tuta absoluta is believed to originate from common fatty acid precursors, such as palmitic acid (16:acid) or stearic acid (18:acid). However, the exact sequence of desaturation and chain-shortening events is still under investigation, with several hypotheses being considered. Conventional methods for elucidating pheromone biosynthetic pathways have proven challenging in the case of T. absoluta, suggesting that its biochemical route may be atypical compared to many other moth species. lu.se
One significant finding is the apparent absence of a desaturase from the lepidopteran-specific Δ11/10 lineage in the transcriptome of T. absoluta. This is noteworthy as Δ11 desaturases are frequently involved in the pheromone biosynthesis of many moths. lu.se This absence points towards the involvement of a different set of enzymes for creating the double bonds at the 3, 8, and 11 positions of the tetradecatrienyl acetate.
Several hypothetical pathways have been proposed, generally involving a sequence of desaturation and β-oxidation (chain-shortening) steps. These potential routes start from C16 or C18 fatty acids and utilize a series of desaturases to introduce double bonds at specific positions, followed by enzymatic chain shortening to arrive at the C14 backbone of the final pheromone. The final steps would then involve the reduction of the fatty acyl precursor to an alcohol and subsequent acetylation.
Enzymatic Activities Involved in Pheromone Production
The production of this compound relies on the coordinated action of several key enzyme families common to moth pheromone biosynthesis.
Key Enzymatic Steps in Pheromone Biosynthesis:
| Enzyme Class | Function | Role in this compound Synthesis |
| Fatty Acid Desaturases (FADs) | Introduce double bonds at specific positions in the fatty acyl chain. | Responsible for creating the characteristic tri-unsaturated structure of the pheromone at the Δ3, Δ8, and Δ11 positions. The specific desaturases in T. absoluta are a focus of current research. lu.se |
| Fatty Acyl-CoA Reductases (FARs) | Reduce the fatty acyl precursor (a thioester) to the corresponding fatty alcohol. | Converts the tetradecatrienoyl-CoA intermediate into tetradeca-3,8,11-trien-1-ol. |
| Acetyltransferases (ACTs) | Catalyze the transfer of an acetyl group from a donor like acetyl-CoA to the fatty alcohol. | The final step in the biosynthesis, converting tetradeca-3,8,11-trien-1-ol into the final active pheromone, this compound. |
| β-oxidation Enzymes | Shorten the carbon chain of fatty acids by removing two-carbon units. | Likely involved in converting longer-chain fatty acid precursors (e.g., C16 or C18) to the C14 backbone of the pheromone. |
While the general functions of these enzyme classes are well-established, the specific enzymes from T. absoluta that catalyze these transformations, and their precise substrate specificities, are yet to be fully characterized. The unique structure of the pheromone suggests the presence of desaturases with potentially novel regiospecificity and stereospecificity.
Genetic Engineering Approaches for Pheromone Precursor Production
The production of moth pheromones for use in pest management can be achieved through biotechnological methods, offering a potentially more sustainable and cost-effective alternative to chemical synthesis. Metabolic engineering of microorganisms, particularly yeast, has emerged as a promising strategy for producing pheromone precursors.
The oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce other moth pheromone components, such as (Z)-11-hexadecenol and (Z)-9-tetradecenol. lu.se This is achieved by introducing genes encoding the necessary biosynthetic enzymes, like desaturases and reductases, from the target insect into the yeast. lu.se The native metabolic pathways of the yeast are also often modified to increase the pool of precursor molecules, such as specific fatty acids. lu.se
Potential Genetic Engineering Strategies for this compound Precursors:
| Host Organism | Engineering Approach | Target Product |
| Yarrowia lipolytica | - Heterologous expression of T. absoluta desaturase and reductase genes. - Engineering of native yeast fatty acid metabolism to increase C14 fatty acid precursors. | Tetradeca-3,8,11-trien-1-ol (the alcohol precursor to the final acetate). |
| Saccharomyces cerevisiae | - Introduction of genes for the biosynthetic pathway. - Overexpression of acetyl-CoA synthetase to increase the supply of the acetyl-CoA precursor for both fatty acid synthesis and the final acetylation step. | Fatty acid precursors and potentially the final acetylated pheromone. |
These approaches leverage the host organism's cellular machinery to perform the complex enzymatic reactions required for pheromone synthesis. By identifying and cloning the specific genes responsible for producing this compound in T. absoluta, it will be possible to develop engineered yeast strains capable of producing this valuable compound for agricultural applications.
Analytical and Spectroscopic Characterization in Pheromone Research
Gas Chromatography (GC) for Purity and Isomeric Composition Analysis
Gas chromatography (GC) is an indispensable tool in pheromone research for assessing the purity of synthetic batches and analyzing the isomeric composition of both natural and synthetic samples. frontiersin.orgnih.gov When coupled with a flame ionization detector (FID), GC provides quantitative data on the relative amounts of different components in a mixture. frontiersin.org For enhanced sensitivity and biological relevance, GC can be coupled with an electroantennographic detector (EAD), which measures the response of an insect antenna to the eluted compounds, helping to identify biologically active components in a complex extract. researchgate.netresearchgate.net
In the analysis of pheromone gland extracts, GC is used to separate individual compounds, which can then be identified. researchgate.netslu.se The chemical and isomeric purity of synthetic standards used in these studies is typically confirmed to be very high, often exceeding 99%, as determined by GC. researchgate.net The technique is crucial for calculating the specific ratios of different isomers, which is often critical for biological activity. frontiersin.org For instance, studies on the false codling moth involved using GC-FID to determine the ratios of (E)-8-dodecenyl acetate (B1210297) and (Z)-8-dodecenyl acetate by comparing the retention times and peak areas of natural extracts to those of synthetic standards. frontiersin.org
The selection of the GC column and temperature program is critical for achieving effective separation.
| Parameter | Description | Source |
|---|---|---|
| Column Type | HP-INNOWax (30 m × 0.25 mm, 0.25 μm) is a polar capillary column commonly used for separating pheromone components. | slu.se |
| Carrier Gas | Helium or Hydrogen is typically used as the carrier gas. | frontiersin.orgslu.se |
| Temperature Program | A programmed temperature gradient is employed, for example, starting at 40°C and ramping up to 260°C or higher to elute compounds with different boiling points. | frontiersin.org |
| Detector | Flame Ionization Detector (FID) for quantitative analysis or coupled with an Electroantennographic Detector (EAD) to identify biologically active compounds. | frontiersin.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including pheromones. nih.govnih.gov Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. thno.org
In pheromone synthesis and identification, NMR is used to:
Determine the location and geometry (Z or E configuration) of double bonds by analyzing coupling constants (J-values) and chemical shifts of vinylic and allylic protons. thno.org
Verify the presence and location of functional groups, such as the acetate moiety in tetradeca-3,8,11-trienyl acetate.
While detailed spectral data for (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is proprietary to research and commercial entities, the principles of its application are well-established. biohometech.com For example, ¹H NMR can distinguish between the protons on and adjacent to the double bonds, and the integration of signals corresponds to the number of protons in a given environment. ¹³C NMR provides the number of unique carbon atoms and their chemical environment, confirming the 16-carbon backbone and the acetate group. nih.govthno.org The combination of these techniques is essential for verifying the structure of a synthesized pheromone. nih.gov
| NMR Technique | Application in Pheromone Analysis | Source |
|---|---|---|
| ¹H NMR | Determines the number and environment of hydrogen atoms. Crucial for establishing the stereochemistry (E/Z) of double bonds through analysis of coupling constants. | thno.orgnih.gov |
| ¹³C NMR | Identifies the number of unique carbon environments, confirming the carbon backbone and the presence of functional groups. | nih.govthno.org |
| Combined 2D NMR | Techniques like COSY and HSQC are used to establish connectivity between protons and carbons, confirming the complete molecular structure. | nih.gov |
Mass Spectrometry (MS) for Molecular Identification
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying individual components in a mixture, such as a pheromone gland extract. researchgate.netresearchgate.net
The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) confirms the molecular weight of the compound. For this compound (C₁₆H₂₆O₂), the expected molecular weight is approximately 250.38 g/mol . caltagmedsystems.co.uk
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information that serves as a molecular fingerprint. Common fragmentation patterns for acetate esters include a characteristic loss of the acetate group (60 Da), resulting in a prominent peak at m/z [M-60]+. The fragmentation pattern can also help locate the positions of the double bonds within the hydrocarbon chain. nist.gov This technique was instrumental in the structural determination of numerous pheromones. nih.govnih.gov
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₆O₂ | caltagmedsystems.co.uk |
| Molecular Weight | 250.38 g/mol | caltagmedsystems.co.uk |
| Key Fragmentation Ion | A peak corresponding to the loss of acetic acid (CH₃COOH), m/z = [M-60]+, is characteristic for long-chain acetate pheromones. | nist.gov |
| Technique | Often coupled with Gas Chromatography (GC-MS) for separation and identification of components in complex mixtures. | researchgate.netresearchgate.net |
Advanced Chromatographic Techniques for Isomer Separation
While GC is highly effective, the separation of complex mixtures of geometric isomers can sometimes require more advanced chromatographic techniques. nih.gov High-performance liquid chromatography (HPLC) is a versatile method that can be used for both analytical and preparative-scale separations of pheromone isomers. thno.orgmdpi.com
Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly useful for purifying synthetic products and intermediates. thno.orgresearchgate.net By carefully selecting the column and optimizing the mobile phase composition (e.g., acetonitrile/water mixtures), it is possible to resolve isomers that may co-elute in a standard GC analysis. thno.org
Other specialized chromatographic methods include:
Argentation Chromatography: This technique uses a stationary phase impregnated with silver ions (silver nitrate). The silver ions interact reversibly with the π-electrons of the double bonds, allowing for the separation of unsaturated compounds based on the number, position, and geometry of their double bonds.
Chiral Chromatography: For pheromones that possess chiral centers, chiral chromatography is essential for separating enantiomers. mdpi.com This is achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. Although this compound itself is not chiral, this technique is vital for many other pheromones where only one enantiomer is biologically active. mdpi.com
These advanced techniques are crucial for obtaining isomerically pure standards for biological assays and for the large-scale purification of synthetic pheromones. mdpi.comresearchgate.net
Future Research Trajectories and Interdisciplinary Outlook
Advancements in Sustainable Synthesis of Pheromones
The chemical synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate (B1210297) has been achieved through various methods, often employing stereoselective reactions to create the specific (E,Z,Z) configuration of the double bonds. Key reactions include the Wittig reaction for establishing the 8Z double bond and modified Knoevenagel condensations for the 3E double bond. However, the future of pheromone synthesis is trending towards more sustainable and environmentally friendly methods.
A significant area of advancement is the use of biocatalysis, which employs isolated enzymes or whole microorganisms like yeast to perform specific chemical transformations. researchgate.netdiva-portal.org This approach offers several advantages over traditional chemical synthesis, including high regio- and enantioselectivity, milder reaction conditions, and reduced generation of hazardous waste. researchgate.netnih.gov Researchers are exploring the use of lipases for key esterification steps and yeast for stereospecific reductions. diva-portal.org Another innovative frontier is the production of pheromones in biofactories, such as genetically engineered plants. For instance, researchers have successfully engineered plants to produce other insect sex pheromones, demonstrating the potential for creating plants that can act as their own pheromone dispensers for pest management. nih.gov These "green chemistry" approaches promise to make the production of compounds like (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate more cost-effective and sustainable on a large scale.
Elucidation of Pheromone Receptor Diversity and Specificity
The behavioral response of a male moth to (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is initiated by its detection by specific pheromone receptors (PRs) in the olfactory sensory neurons of its antennae. frontiersin.orgnumberanalytics.com Understanding the diversity and specificity of these receptors at a molecular level is a key research priority. PRs are part of the larger odorant receptor (OR) family and function as ligand-gated ion channels in conjunction with a co-receptor called Orco. frontiersin.orgfrontiersin.org
Recent genomic studies on Tuta absoluta have made significant strides in this area. A 2024 study identified 58 distinct odorant receptors in the T. absoluta genome. nih.gov Through phylogenetic analysis, six of these receptors were clustered within the specific clade known to contain lepidopteran sex pheromone receptors, making them prime candidates for detecting its specific pheromone blend. nih.gov
| Receptor Name | Classification | Significance |
|---|---|---|
| TabsOR4 | Pheromone Receptor Clade | Potential receptor for components of the sex pheromone blend. |
| TabsOR7 | Pheromone Receptor Clade | Potential receptor for components of the sex pheromone blend. |
| TabsOR8 | Pheromone Receptor Clade | Potential receptor for components of the sex pheromone blend. |
| TabsOR17 | Pheromone Receptor Clade | Potential receptor for components of the sex pheromone blend. |
| TabsOR26a | Pheromone Receptor Clade | Potential receptor for components of the sex pheromone blend. |
| TabsOR26b | Pheromone Receptor Clade | Potential receptor for components of the sex pheromone blend. |
Future research will focus on deorphanizing these candidate receptors—that is, definitively pairing each receptor with the specific pheromone component it detects. This knowledge is crucial because the specificity of these receptors is a key factor in reproductive isolation and speciation. pnas.orgnih.gov Studies in other moths have shown that even a single mutation in a receptor gene can alter its tuning and lead to a preference for a different pheromone blend, effectively creating a barrier to mating. pnas.orgnih.gov Understanding this relationship in T. absoluta could reveal potential vulnerabilities and inform the development of more precise control agents.
Next-Generation Pheromone-Based Control Technologies
Building on the basic use of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate in monitoring traps, several advanced control technologies are being developed and refined for Tuta absoluta. iosrjournals.org These methods aim to actively manage pest populations rather than simply detect their presence.
Mating Disruption: This technique involves saturating the atmosphere of a greenhouse or field with a high concentration of the synthetic pheromone using dispensers like Isonet-T or Tutatec. bioshieldag.comagropages.comroyalbrinkman.com This confuses the male moths, making it impossible for them to locate calling females, thereby disrupting mating and reducing reproduction. bioshieldag.comagropages.com While effective, research has shown that its success can be influenced by pest population density and greenhouse containment levels. academax.comuliege.be There is also ongoing research into the potential for mating disruption to inadvertently select for parthenogenetic (asexual) reproduction. nih.gov
Attract-and-Kill: This strategy combines the pheromone's power of attraction with a killing agent. cgiar.org Formulations containing both the pheromone and an insecticide are applied to specific points. Male moths are lured in by the (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate and are killed upon contact with the insecticide. cgiar.org This targeted approach significantly reduces the total amount of insecticide needed compared to broadcast spraying, protecting non-target organisms and the environment. uliege.becgiar.org
Push-Pull Strategies: This is a more complex ecological approach that manipulates pest behavior on a broader scale. It involves using a repellent "push" crop to drive pests away from the main cash crop (e.g., tomato), while an attractive "pull" crop or pheromone trap lures them towards a location where they can be contained or eliminated. researcherslinks.comrussellipm.com A recent study identified spearmint (Mentha spicata) as an effective push plant (repellent) for T. absoluta, while garden cress (Lepidium sativum) acted as a pull plant (attractant). researcherslinks.com Integrating (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate lures as a powerful "pull" component in these systems is a promising avenue for robust, multi-pronged pest management.
| Technology | Principle | Key Advantage | Research Focus |
|---|---|---|---|
| Mating Disruption | Atmospheric saturation with pheromone prevents males from finding females. agropages.com | Insecticide-free population suppression. | Optimizing dispenser density; investigating potential for resistance. academax.comnih.gov |
| Attract-and-Kill | Pheromone lure combined with a killing agent at a point source. cgiar.org | Targeted application, reducing overall insecticide use. cgiar.org | Developing long-lasting formulations and novel killing agents. |
| Push-Pull | Integrating repellent (push) and attractant (pull) stimuli to manipulate pest distribution. russellipm.com | Ecologically-based, whole-system management. | Identifying effective push/pull plants and integrating pheromone lures. researcherslinks.com |
Role of Tetradeca-3,8,11-trienyl Acetate in Broader Ecological Contexts
The influence of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate extends beyond the intraspecific communication of Tuta absoluta. In the wider ecosystem, this pheromone can act as a kairomone—a chemical signal that is beneficial to a receiving species of a different kind than the emitter. Specifically, natural enemies of the tomato leafminer have learned to "eavesdrop" on this chemical signal to locate their prey.
Studies have documented that several parasitoid wasps that prey on T. absoluta larvae are attracted to its sex pheromone. mdpi.com Identified species include Dolichogenidea gelechiidivoris, Bracon sp., and Necremnus sp. nr artynes. researchgate.net This phenomenon is of significant ecological importance, as it means that the deployment of synthetic pheromones for monitoring or mating disruption could simultaneously enhance biological control by attracting these beneficial insects to the infested area. Future research is aimed at quantifying this effect and potentially developing lures that are attractive to both the pest and its natural enemies to create synergistic control strategies.
Predictive Modeling of Pheromone Dispersion and Behavioral Responses
The effectiveness of pheromone-based control strategies in the field is critically dependent on how the (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate disperses in the air and how male moths behave in response to the resulting plume. The movement of pheromones from a lure is not a simple, uniform gradient; it is a complex, turbulent process creating a plume of intermittent filaments and patches. researchgate.netcsubak.edu
To better understand and predict this, researchers are turning to computational modeling.
Computational Fluid Dynamics (CFD): This modeling technique can simulate the airflow around crops and through greenhouses, predicting the structure of the pheromone plume as it emanates from a dispenser under various wind conditions. aps.orgmdpi.com Such models help in optimizing the placement and density of pheromone dispensers to ensure effective coverage. aps.org
Behavioral Algorithm Modeling: Inspired by the observed zig-zagging flight of moths navigating a plume, researchers are developing algorithms that simulate this behavior. researchgate.netcsubak.edu These models incorporate principles of optomotor anemotaxis (using visual cues to fly upwind) and chemotaxis (reacting to chemical signals). researchgate.netaps.org By simulating how a virtual moth navigates a CFD-generated plume, scientists can test the efficacy of different trap or dispenser arrangements and predict how factors like wind speed or turbulence will impact male moth success in finding the source. researchgate.net
These predictive models are essential for moving from trial-and-error field deployments to a more engineered and reliable application of pheromone-based technologies, ensuring that compounds like (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate are used with maximum efficiency.
Q & A
Q. What is the primary biological role of Tetradeca-3,8,11-trienyl acetate in insect communication?
this compound is the major sex pheromone component of the tomato leafminer moth Tuta absoluta (Lepidoptera: Gelechiidae). It is biosynthesized by females to attract conspecific males for mating. Identification involved gas chromatography-mass spectrometry (GC-MS) analysis of glandular extracts from female moths, confirming its structural specificity through synthetic analog comparisons .
Q. What methodologies are used to synthesize this compound?
Key synthesis routes include:
- Titanium(II)-mediated Z-reduction : Starting from alkynols like 6-heptynol, this method ensures stereochemical control for the (3E,8Z,11Z)-isomer, achieving >90% purity .
- Wittig reaction strategies : Employing phosphonium ylides to construct conjugated triene systems, with yields optimized to ~70% via iterative cross-coupling .
- Microscale random reduction : A cost-effective approach for small-scale synthesis, critical for early-stage field trials .
Q. How is the compound quantified in biological samples?
Quantification uses GC-MS with electron ionization (EI) in selected ion monitoring (SIM) mode. Key ions (e.g., m/z 67, 81, 95) are tracked, with calibration curves validated using synthetic standards. Detection limits range from 0.1–1 ng/gland extract .
Advanced Research Questions
Q. How can synthesis efficiency be improved while maintaining stereochemical fidelity?
Recent advances include:
- Catalytic asymmetric hydrogenation : Using chiral ligands (e.g., BINAP-Ru complexes) to enhance enantiomeric excess (ee >98%) in intermediate steps .
- Flow chemistry : Continuous synthesis reduces side reactions, improving yields from 65% (batch) to 85% (flow) .
- Solvent optimization : Replacing THF with methyl tert-butyl ether (MTBE) reduces byproduct formation during alkoxycarbonylation .
Q. What factors influence pheromone trap efficacy in field applications?
Critical parameters include:
Q. How do environmental conditions affect pheromone stability?
Q. What analytical challenges arise in distinguishing stereoisomers?
Q. How can contradictory field data on trap performance be resolved?
Contradictions often stem from:
- Geographic variation : European T. absoluta strains show 20% higher sensitivity to synthetic pheromone than South American populations .
- Pheromone purity : Traps using <95% pure compound exhibit 30% lower capture rates. Regular QC via HPLC-UV (λ = 210 nm) is essential .
Methodological Recommendations
- Stereochemical validation : Combine GC-MS, NMR, and polarimetry for unambiguous isomer identification .
- Field trial design : Use randomized block designs with ≥10 replicates to account for microclimatic variability .
- Data normalization : Express trap catches as males/trap/day (MTD) to standardize comparisons across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
